

# Avotaciclib large-scale experiment handling

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## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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## Compound Overview & Key Specifications

**Avotaciclib** is an orally active, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). It functions by inhibiting the proliferation and inducing apoptosis (programmed cell death) of tumor cells [1] [2].

The table below summarizes its core biochemical and physical properties:

Property	Specification
Synonyms	BEY1107, BEY1107 trihydrochloride [1] [2]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O (freebase) [1]
Molecular Weight	281.27 g/mol (freebase) [1]
CAS Number	1983983-41-0 (freebase) [1]
Mechanism of Action	Potent and selective CDK1 inhibitor [1] [2]
Primary Research Applications	Pancreatic cancer, non-small cell lung cancer (NSCLC) [1] [2]

## In Vitro Experimental Data

The following table summarizes one published in vitro study on **Avotaciclib**'s effect on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines [1]. Please note that this is a specific dataset and performance may vary.

Cell Line	Description	EC <sub>50</sub> (µM) [1]
H1437R	Radiotherapy-resistant NSCLC	0.918
H1568R	Radiotherapy-resistant NSCLC	0.580
H1703R	Radiotherapy-resistant NSCLC	0.735
H1869R	Radiotherapy-resistant NSCLC	0.662

#### Experimental Protocol (Referenced Study) [1]:

- **Cell Lines:** H1437R, H1568R, H1703R, H1869R (radiotherapy-resistant NSCLC).
- **Compound Treatment:** **Avotaciclib** was tested at a concentration range of **0 - 64 µM**.
- **Incubation Time:** **48 hours**.
- **Assay:** Cell viability assay (specific assay not mentioned).
- **Data Analysis:** EC<sub>50</sub> values were calculated from the dose-response data.

## Technical Handling & FAQs

Based on manufacturer data, here is guidance for handling **Avotaciclib** in the lab.

#### Stock Solution Preparation [2]:

Solvent	Approximate Solubility	Notes
Water	78 mg/mL (for trihydrochloride salt)	-
DMSO	4 mg/mL (10.23 mM)	Hygroscopic DMSO significantly impacts solubility; use newly opened containers.

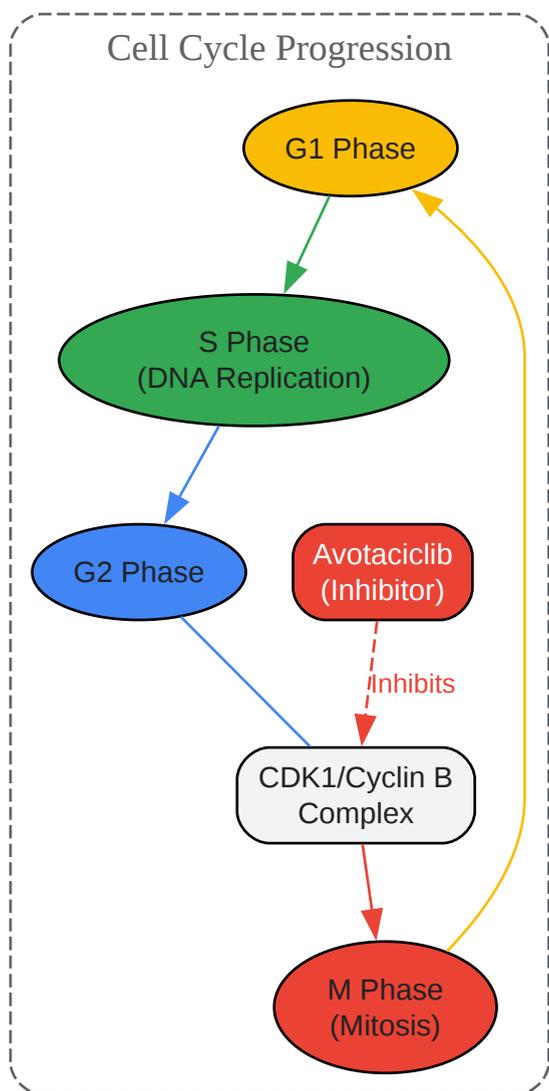
Solvent	Approximate Solubility	Notes
Ethanol	Insoluble	-

## Frequently Asked Questions

- **Q1: What is the primary therapeutic target of Avotaciclib?**
  - **A: Avotaciclib** is a potent and selective inhibitor of **CDK1** (Cyclin-Dependent Kinase 1), a key regulator of cell cycle progression, particularly the G2/M phase transition. Its inhibition can halt proliferation in cancer cells [3] [1] [2].
- **Q2: What is the significance of targeting CDK1 in cancer research?**
  - **A:** CDK1 is frequently overexpressed in many cancerous tissues compared to normal tissues and is closely associated with poor survival rates in multiple cancer types [3]. It is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer, making it a promising therapeutic target [4] [3].
- **Q3: My stock solution in DMSO did not fully dissolve. What should I do?**
  - **A:** The solubility in DMSO is limited to approximately 4 mg/mL. Do not exceed this concentration. To aid dissolution, you can use physical methods such as **vortexing, ultrasonication, or a warm water bath**. Always confirm that the solution is clear before use [2].

## CDK1 Signaling Pathway and Avotaciclib's Role

For your research, understanding the pathway context is crucial. The following diagram illustrates the central role of CDK1 in cell cycle progression and the point of inhibition by **Avotaciclib**.



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Diagram Title: **Avotaciclib** Inhibits CDK1 to Halt Cell Cycle at G2/M

## Important Information Gaps and Suggestions

The search results I obtained are limited regarding large-scale experiment handling. Key information that is **not available** includes:

- Detailed protocols for in vivo studies (animal models, dosing schedules).
- Specific instructions for handling scale-up (e.g., for large-volume cell culture).
- Comprehensive lists of off-target effects or detailed cytotoxicity profiles.

- Step-by-step troubleshooting guides for common experimental issues like low efficacy or precipitation.

To acquire more detailed protocols and handling instructions, I suggest you:

- **Contact the manufacturer** of the compound (e.g., MedChemExpress or Selleckchem) directly for technical documents.
- Search for the **primary research publications** that first identified **Avotaciclib** (BEY1107), likely using the PubMed ID provided by the manufacturer [2].
- Consult broader literature on **CDK1 inhibitor experimental design** to infer best practices that may apply to **Avotaciclib**.

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## References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
2. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [selleckchem.com]
3. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
4. Integrated Analysis, Machine Learning, Molecular Docking ... [pmc.ncbi.nlm.nih.gov]

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